Fpmpdap
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Overview
Description
9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl]-2,6-diaminopurine, commonly referred to as FPMPDAP, is a derivative of purines. This compound is part of a class of highly selective antiretroviral agents that exhibit significant activity against a broad spectrum of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) .
Preparation Methods
The synthesis of 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl]-2,6-diaminopurine involves several steps. The key synthetic route includes the reaction of 2,6-diaminopurine with 3-fluoro-2-phosphonylmethoxypropyl derivatives under specific reaction conditions . Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl]-2,6-diaminopurine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl]-2,6-diaminopurine has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and properties of purine derivatives.
Biology: The compound is studied for its selective activity against retroviruses, making it a valuable tool in virology research.
Medicine: Due to its antiretroviral properties, it is explored as a potential therapeutic agent for treating retroviral infections.
Industry: The compound’s unique properties make it useful in the development of antiviral drugs.
Mechanism of Action
The mechanism of action of 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl]-2,6-diaminopurine involves the inhibition of viral reverse transcriptase. This enzyme is crucial for the replication of retroviruses. By inhibiting reverse transcriptase, the compound prevents the synthesis of viral DNA, thereby halting the replication of the virus .
Comparison with Similar Compounds
9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl]-2,6-diaminopurine is compared with other similar compounds such as:
9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl]adenine (FPMPA): Both compounds exhibit selective antiretroviral activity, but FPMPDAP has a higher therapeutic index and is less inhibitory to human bone marrow cells.
9-(2-Phosphonylmethoxyethyl)adenine (PMEA): This compound is more selective and has a higher therapeutic index compared to PMEA.
9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): Similar to PMEA, this compound shows higher selectivity and a better therapeutic profile.
Properties
CAS No. |
135295-28-2 |
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Molecular Formula |
C9H14FN6O4P |
Molecular Weight |
320.22 g/mol |
IUPAC Name |
[1-(2,6-diaminopurin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14FN6O4P/c10-1-5(20-4-21(17,18)19)2-16-3-13-6-7(11)14-9(12)15-8(6)16/h3,5H,1-2,4H2,(H2,17,18,19)(H4,11,12,14,15) |
InChI Key |
GFVHBMMZFJJYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CC(CF)OCP(=O)(O)O)N)N |
Origin of Product |
United States |
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